molecular formula C8H5FO3 B6238943 5-fluoro-1,3-dioxaindane-4-carbaldehyde CAS No. 1550887-04-1

5-fluoro-1,3-dioxaindane-4-carbaldehyde

Cat. No.: B6238943
CAS No.: 1550887-04-1
M. Wt: 168.12 g/mol
InChI Key: PPNDECOBTADBFJ-UHFFFAOYSA-N
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Description

5-fluoro-1,3-dioxaindane-4-carbaldehyde is a fluorinated indane derivative. Indane derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1,3-dioxaindane-4-carbaldehyde typically involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours. This reaction yields the anticipated indole product, which can be further processed to obtain the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 5-fluoro-1,3-dioxaindane-4-carboxylic acid.

    Reduction: 5-fluoro-1,3-dioxaindane-4-methanol.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-1,3-dioxaindane-4-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1,3-dioxaindane-5-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    5-fluoro-1,3-dioxaindane-4-methanol: The reduced form of the aldehyde.

    5-fluoro-1,3-dioxaindane-4-carboxylic acid: The oxidized form of the aldehyde.

Uniqueness

5-fluoro-1,3-dioxaindane-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both a fluorine atom and an aldehyde group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNDECOBTADBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550887-04-1
Record name 5-fluoro-1,3-dioxaindane-4-carbaldehyde
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